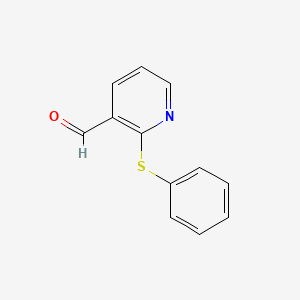
2-(Phenylsulfanyl)Nicotinaldehyde
Descripción general
Descripción
2-(Phenylsulfanyl)Nicotinaldehyde is a chemical compound with the molecular formula C12H9NOS and a molecular weight of 215.28 . It is used in scientific research, particularly in proteomics .
Molecular Structure Analysis
The molecular structure of 2-(Phenylsulfanyl)Nicotinaldehyde is represented by the InChI code1S/C12H9NOS/c14-9-10-5-4-8-13-12(10)15-11-6-2-1-3-7-11/h1-9H . This indicates the presence of 12 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom in the molecule. Physical And Chemical Properties Analysis
The melting point of 2-(Phenylsulfanyl)Nicotinaldehyde is between 81.5-84 degrees Celsius .Aplicaciones Científicas De Investigación
NAD+ Metabolism and Disease Impact
2-(Phenylsulfanyl)nicotinaldehyde, as a derivative involved in the metabolic pathways of nicotinamide adenine dinucleotide (NAD+), plays a crucial role in cellular metabolism. NAD+ is essential for redox reactions and as a substrate for various NAD+-dependent enzymes, impacting several physiological and pathophysiological processes. The decline of NAD+ levels is associated with aging, metabolic disorders, and several diseases. Enhancing NAD+ biosynthesis through pathways involving nicotinamide phosphoribosyltransferase (NAMPT) activity could influence cellular metabolism, oxidative stress response, apoptosis, lipid and glucose metabolism, inflammation, insulin resistance, and even cancer cell metabolism. The therapeutic potential of modulating NAD+ levels suggests promising strategies for treating obesity, nonalcoholic fatty liver disease (NAFLD), type 2 diabetes mellitus (T2DM), cancer, and aging-related conditions (Garten et al., 2015).
Redox Chemistry and Enzymatic Reactions
The study and application of synthetic nicotinamide cofactor analogues, including derivatives of 2-(Phenylsulfanyl)nicotinaldehyde, are becoming increasingly relevant in organic chemistry and biocatalysis. These analogues are utilized for their ability to participate in redox reactions, acting as biomimetic cofactors in catalytic or stoichiometric amounts. Modifications to the nicotinamide moiety, such as altering the amide functional group, can significantly impact the electronic properties and reaction rates of these compounds in both enzymatic and chemical reactions. This area of research offers insights into the synthesis, mechanism, and applications of these cofactor analogues, presenting opportunities for advancements in redox chemistry and the development of new catalytic processes (Paul, Arends, & Hollmann, 2014).
Biomedical and Therapeutic Applications
In the context of biomedical research, the derivatives of 2-(Phenylsulfanyl)nicotinaldehyde contribute to the understanding of nicotinamide's role in health and disease. Nicotinamide, through its conversion and participation in the NAD+ biosynthesis pathway, affects oxidative stress and various cellular survival and death pathways. Its impact on cellular metabolism, immune system function, diabetes, and aging-related diseases underscores the potential of nicotinamide and its derivatives for therapeutic applications. The modulation of pathways involving forkhead transcription factors, sirtuins, and other cellular mechanisms by nicotinamide suggests promising avenues for treating a wide range of diseases, including neurodegenerative conditions and metabolic disorders (Maiese et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
2-phenylsulfanylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NOS/c14-9-10-5-4-8-13-12(10)15-11-6-2-1-3-7-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMNSXDXGHXKMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=CC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377140 | |
| Record name | 2-(Phenylsulfanyl)Nicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
338982-31-3 | |
| Record name | 2-(Phenylsulfanyl)Nicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



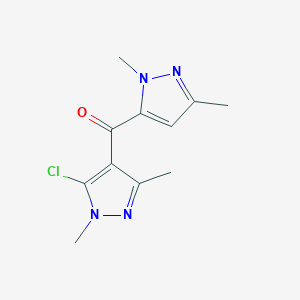
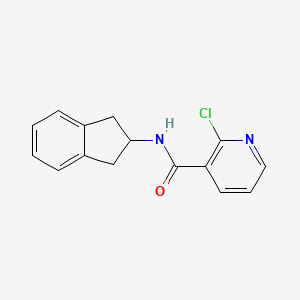


![4-Chloro-2-[(2-chloro-6-fluorophenyl)methyl]-6-methylpyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B1621460.png)
![4-Chloro-2-(3-fluorobenzyl)-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1621464.png)

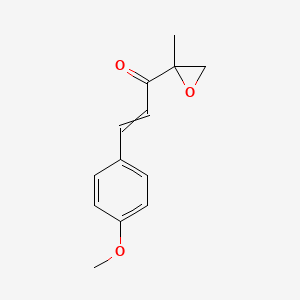
![5,5,10,10-Tetrabromo-tricyclo[7.1.0.04,6]decane](/img/structure/B1621467.png)
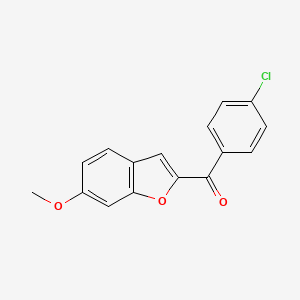
![1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1621469.png)

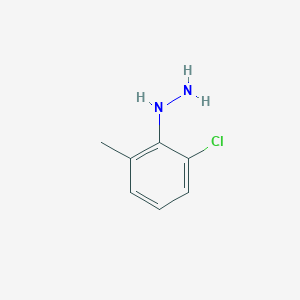
![3-{4-[(4-Bromophenyl)sulfanyl]-3-nitrophenyl}prop-2-enoic acid](/img/structure/B1621474.png)